molecular formula C18H14ClF3N4O2S B2914247 N-[3-(benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide CAS No. 303147-90-2

N-[3-(benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide

Cat. No.: B2914247
CAS No.: 303147-90-2
M. Wt: 442.84
InChI Key: DUAGJOHFLVNEEL-UHFFFAOYSA-N
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Description

N-[3-(Benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide is a complex organic compound that contains a variety of functional groups. It is a hydrazinecarboxamide derivative, composed of a pyridinyl group with chloro and trifluoromethyl substitutions and a thienyl group with a benzyloxy substitution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-[3-(benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide involves multi-step organic synthesis processes. Generally, the synthesis starts from basic building blocks such as 3-chloro-5-(trifluoromethyl)-2-pyridine and 3-(benzyloxy)-2-thiophene. Key steps typically include:

  • Formation of intermediates by functionalizing the thiophene and pyridine moieties.

  • Coupling reactions to link the functionalized intermediates.

  • Final hydrazinecarboxamide formation by introducing hydrazine derivatives under controlled conditions like temperature and pH.

Industrial Production Methods

For industrial-scale production, optimizations are made for reaction efficiency and purity. Techniques such as high-performance liquid chromatography (HPLC) for purification and gas chromatography-mass spectrometry (GC-MS) for analysis are employed to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions it Undergoes

N-[3-(Benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide undergoes various chemical reactions, including:

  • Oxidation: Transformation of sulfur in the thienyl ring.

  • Reduction: Reduction of any nitro groups to amines if present.

  • Substitution: Electrophilic aromatic substitutions especially on the pyridinyl and thienyl rings.

Common Reagents and Conditions

  • Oxidation: Using peroxides or molecular oxygen with a catalyst.

  • Reduction: Catalytic hydrogenation with hydrogen gas.

  • Substitution: Halogenating agents such as NBS (N-bromosuccinimide) for bromination.

Major Products Formed from these Reactions

Major products often include various functionalized derivatives which are crucial intermediates in further synthesis or biological studies.

Scientific Research Applications

Chemistry

This compound serves as an intermediate in the synthesis of more complex molecules, useful for studying reaction mechanisms and developing novel compounds.

Biology

In biological studies, it can be used to investigate enzyme interactions, given its unique functional groups which can act as enzyme inhibitors or substrates.

Medicine

The compound shows potential in medicinal chemistry for developing drugs targeting specific molecular pathways due to its multi-functional nature.

Industry

In the industrial domain, this compound is valuable for material science applications, like the development of specialized polymers or coatings.

Mechanism of Action

N-[3-(Benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide's effects are mediated through interactions with molecular targets such as enzymes or receptors. Its multiple functional groups enable diverse binding interactions, modulating biological pathways, and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(phenoxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide

  • N-[3-(benzyloxy)-2-thienyl]-2-[3-chloro-4-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide

Highlighting Uniqueness

What sets N-[3-(benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide apart is the specific arrangement and type of substituents, especially the benzyloxy and trifluoromethyl groups which significantly influence its reactivity and biological activity.

There you have it! A deep dive into this compound. Intriguing stuff, right?

Properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-(3-phenylmethoxythiophen-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N4O2S/c19-13-8-12(18(20,21)22)9-23-15(13)25-26-17(27)24-16-14(6-7-29-16)28-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,23,25)(H2,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAGJOHFLVNEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(SC=C2)NC(=O)NNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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